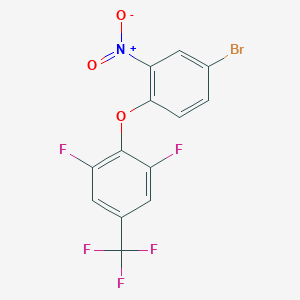

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Description

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a biphenyl ether backbone. The structure features a phenoxy group substituted with bromo (Br) and nitro (NO₂) groups at the 4- and 2-positions, respectively. The second benzene ring is substituted with difluoro (F) groups at the 1- and 3-positions and a trifluoromethyl (CF₃) group at the 5-position.

Properties

Molecular Formula |

C13H5BrF5NO3 |

|---|---|

Molecular Weight |

398.08 g/mol |

IUPAC Name |

2-(4-bromo-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H5BrF5NO3/c14-7-1-2-11(10(5-7)20(21)22)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H |

InChI Key |

TUTXBWXHLSJRDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: Introduction of the nitro group into the aromatic ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Bromination: Introduction of the bromine atom using bromine or a brominating agent like N-bromosuccinimide (NBS).

Phenoxylation: Formation of the phenoxy group through a nucleophilic aromatic substitution reaction.

Fluorination: Introduction of the difluoro and trifluoromethyl groups using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of 2-(4-Amino-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene.

Reduction: Formation of 2-(4-Bromo-2-amino-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with halogenated nitroaromatics and trifluoromethyl-substituted benzene derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

*Estimated based on structural analysis.

Key Observations:

Substituent Effects: The nitro group in the target compound distinguishes it from analogs like 5-bromo-1,3-difluoro-2-(trifluoromethoxy)benzene and 5-[(4-bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene . Trifluoromethyl vs. Trifluoromethoxy: The target compound’s trifluoromethyl group (CF₃) is more electron-withdrawing than the trifluoromethoxy (OCF₃) group in ’s compound, which may alter solubility and metabolic stability.

Biological Activity: Analog nitrofluorfen (), a herbicide with a nitro-phenoxy-trifluoromethyl backbone, suggests that the target compound could exhibit herbicidal properties. However, the replacement of chloro with bromo in the target may affect toxicity and environmental persistence .

Fluorination Patterns :

- The target compound’s 1,3-difluoro substitution contrasts with the 1,2,3-trifluoro pattern in ’s compound. Increased fluorination often improves thermal stability and lipophilicity, which are critical for agrochemical formulations .

Biological Activity

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, nitro group, and multiple fluorine substituents on a benzene ring, which may significantly influence its biological interactions. The molecular formula is .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, studies on related nitrophenyl derivatives have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group is often correlated with enhanced potency due to increased lipophilicity and electron-withdrawing effects.

Anticancer Activity

Recent studies have explored the anticancer potential of fluorinated compounds. A study demonstrated that derivatives of trifluoromethyl benzene exhibited cytotoxic effects against cancer cell lines, suggesting that our compound may also possess similar properties. The structure-activity relationship (SAR) indicates that modifications to the aromatic system can lead to significant changes in biological activity.

Case Study: Structure-Activity Relationships

A quantitative structure-activity relationship (QSAR) analysis was performed on a series of fluorinated compounds to predict their biological activity. The analysis revealed that:

- Electron-withdrawing groups such as bromine and nitro enhance activity.

- The spatial arrangement of substituents affects interaction with biological targets.

Table 2: QSAR Findings

| Descriptor | Influence on Activity |

|---|---|

| Electron Density | Higher density increases activity |

| Steric Hindrance | Minimal hindrance preferred |

| Lipophilicity | Enhanced solubility correlates with higher activity |

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicity profiles associated with halogenated compounds. Studies have indicated that certain brominated and fluorinated compounds can exhibit cytotoxic effects at high concentrations. Thus, understanding the therapeutic index of this compound is essential for its potential application in pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for synthesizing 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene with high yield and purity?

- Methodology : The synthesis involves multi-step halogenation and nitration reactions. Key steps include:

- Nitro-group introduction : Use controlled nitration (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent over-nitration.

- Bromination : Electrophilic bromination with Br₂/FeBr₃ or NBS (N-bromosuccinimide) under inert atmosphere.

- Phenoxy coupling : Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) with activated aryl halides.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

- Critical parameters : Temperature control during nitration, stoichiometric ratios of brominating agents, and anhydrous conditions for coupling reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : ¹⁹F NMR to confirm fluorine environments; ¹H/¹³C NMR for aromatic proton and carbon assignments.

- Mass spectrometry (HRMS) : Exact mass analysis to verify molecular formula (e.g., ESI-TOF).

- X-ray crystallography (if crystalline): Resolve bond lengths/angles, especially for the trifluoromethyl and nitro groups.

- Cross-validation : Compare spectral data with structurally similar compounds (e.g., 1,2-Difluoro-4-nitro-5-(trifluoromethyl)benzene) .

Advanced Research Questions

Q. How do the electronic effects of fluorine and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic insights :

- Nitro group : Acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for nucleophilic substitution (SNAr) at the para position.

- Fluorine atoms : Ortho/para-directing but deactivating; their electronegativity stabilizes transition states in coupling reactions.

- Experimental design :

- Reactivity screening with Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using aryl boronic acids.

- Kinetic studies (variable-temperature NMR) to assess activation barriers.

Q. What strategies mitigate the formation of byproducts during substitution reactions involving the bromine atom?

- Byproduct analysis : Common issues include:

- Debromination : Catalyzed by trace metals; use chelating agents (e.g., EDTA) or ultrapure reagents.

- Nitro-group reduction : Avoid reductive conditions (e.g., H₂/Pd) unless intentional.

- Mitigation :

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.

- Catalyst screening : Pd(0)/Pd(II) with bulky ligands (e.g., XPhos) to suppress β-hydride elimination.

- Validation : HPLC-MS to track reaction progress and identify side products .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Approach :

- Docking simulations : Use software like AutoDock Vina to model binding with proteins (e.g., cytochrome P450).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR studies : Correlate substituent effects (e.g., trifluoromethyl hydrophobicity) with bioactivity.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles of this compound in polar vs. nonpolar solvents?

- Hypothesis testing :

- Solubility assays : Measure logP values (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon).

- Temperature-dependent studies : Solubility in DCM, THF, and acetonitrile at 25°C vs. 40°C.

- Root cause : Variability may arise from polymorphic forms or residual solvents. Use DSC (differential scanning calorimetry) to check for polymorphs .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.